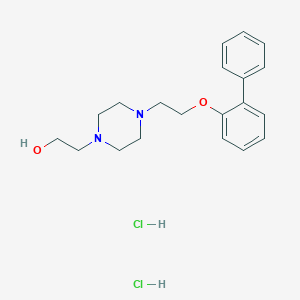
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit significant pharmacological activity.
Wirkmechanismus
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. By blocking the activity of this receptor, 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride can reduce food intake and promote weight loss. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Biochemische Und Physiologische Effekte
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been shown to exhibit significant effects on various physiological processes in the body. It has been shown to reduce food intake and promote weight loss in animal models. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has several advantages for use in laboratory experiments. It exhibits high selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the physiological effects of this receptor. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride also exhibits high potency, which allows for the use of lower concentrations in experiments. However, the limitations of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride include its relatively short half-life and poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride. One potential area of research is the development of more potent and selective compounds that target the 5-HT2C receptor. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride in various diseases, such as obesity, inflammation, and pain. Finally, further research is needed to understand the mechanisms underlying the physiological effects of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride involves the reaction of 2-(2-biphenylyloxy)ethylamine with piperazine in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant activity as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Eigenschaften
CAS-Nummer |
125849-24-3 |
|---|---|
Produktname |
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride |
Molekularformel |
C20H28Cl2N2O2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-16-14-21-10-12-22(13-11-21)15-17-24-20-9-5-4-8-19(20)18-6-2-1-3-7-18;;/h1-9,23H,10-17H2;2*1H |
InChI-Schlüssel |
HRSGDRIJNIFNQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Andere CAS-Nummern |
125849-24-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)






![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)